5-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzyl hydrazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then cyclized to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxybenzylamine or other reduced derivatives.
Substitution: Formation of halogenated or aminated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes, receptors, or DNA. The presence of methoxy groups and the oxadiazole ring allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can modulate the activity of the targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 5-(3,4-Dimethoxybenzyl)-3-phenyl-1,2,4-oxadiazole
- 5-(3,4-Dimethoxybenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
5-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the specific arrangement of methoxy groups on the benzyl and phenyl rings. This arrangement enhances its chemical reactivity and potential biological activities compared to similar compounds. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-21-14-7-5-13(6-8-14)18-19-17(24-20-18)11-12-4-9-15(22-2)16(10-12)23-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNSTZXLSSODLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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